

6-Hydroxy-2-methylquinazolin-4(3H)-one IUPAC name and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Hydroxy-2-methylquinazolin-4(3H)-one
Cat. No.:	B156672

[Get Quote](#)

In-Depth Technical Guide: 6-Hydroxy-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides a detailed overview of **6-Hydroxy-2-methylquinazolin-4(3H)-one**, a heterocyclic organic compound belonging to the quinazolinone class. Due to the limited specific experimental data for this particular derivative, this guide also includes representative information for the broader class of 2-methylquinazolin-4(3H)-ones to provide a comprehensive understanding of their chemical and biological context.

IUPAC Name: **6-Hydroxy-2-methylquinazolin-4(3H)-one**

Molecular Formula: C₉H₈N₂O₂

Property	Value	Source
Molecular Weight	176.17 g/mol	[1]
CAS Number	1882-77-5	
Canonical SMILES	CC1=NC2=C(C=C(C=C2)O)C(=O)N1	[1]
InChI Key	QMCWCWOPKFEBHC-UHFFFAOYSA-N	[1]

Physicochemical and Predicted Data

While extensive experimental data for **6-Hydroxy-2-methylquinazolin-4(3H)-one** is not readily available in the public domain, computational predictions provide valuable insights into its properties.

Predicted Property	Value	Source
XlogP	0.3	[2]
Monoisotopic Mass	176.05858 Da	[2]

Predicted Collision Cross Section (CCS) values (\AA^2) per adduct:

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	177.06586	134.3
[M+Na] ⁺	199.04780	145.4
[M-H] ⁻	175.05130	134.5
[M+NH ₄] ⁺	194.09240	152.1
[M+K] ⁺	215.02174	141.0
[M+H-H ₂ O] ⁺	159.05584	127.8
[M+HCOO] ⁻	221.05678	153.7
[M+CH ₃ COO] ⁻	235.07243	175.9
[M+Na-2H] ⁻	197.03325	142.7
[M] ⁺	176.05803	133.7
[M] ⁻	176.05913	133.7

Data from PubChemLite,
calculated using CCSbase.[\[2\]](#)

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **6-Hydroxy-2-methylquinazolin-4(3H)-one** are not extensively documented in the available literature. However, the synthesis of the parent compound, 2-methylquinazolin-4(3H)-one, is well-established and provides a representative methodology.

Representative Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one

This two-step synthesis proceeds via the formation of a benzoxazinone intermediate.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

- Reactants: Anthranilic acid and acetic anhydride.

- Procedure: Anthranilic acid is heated with acetic anhydride under microwave irradiation in a neat (solvent-free) condition. The reaction mixture is heated for approximately 8-10 minutes. This reaction leads to the formation of 2-methyl-4H-3,1-benzoxazin-4-one.
- Work-up: The resulting product can be purified by recrystallization.

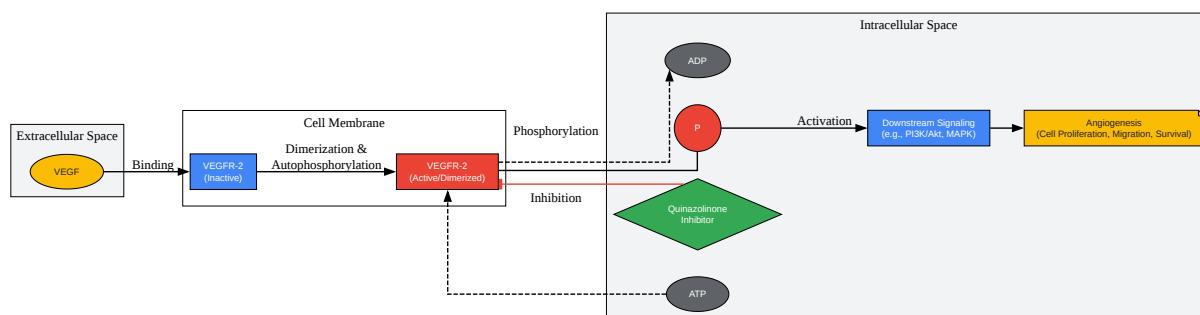
Step 2: Synthesis of 2-methylquinazolin-4(3H)-one

- Reactants: 2-methyl-4H-3,1-benzoxazin-4-one and ammonia.
- Procedure: The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is reacted with ammonia. This reaction can be carried out on a solid support and assisted by microwave irradiation to improve efficiency.
- Work-up: The crude product is extracted with a suitable solvent, such as methanol, and can be further purified by chromatography or recrystallization.

This method is a common and efficient way to produce the 2-methylquinazolin-4(3H)-one scaffold.

Biological Activity and Therapeutic Potential

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.


While specific biological data for **6-Hydroxy-2-methylquinazolin-4(3H)-one** is limited, the broader class of quinazolinone derivatives has been extensively studied. A notable area of research is their activity as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Representative Signaling Pathway: VEGFR-2 Inhibition by Quinazolinone Derivatives

Several quinazolinone derivatives have been developed as inhibitors of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR-2, these compounds can block the downstream

signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing tumor neovascularization.

Below is a diagram illustrating the general mechanism of VEGFR-2 signaling and its inhibition.

[Click to download full resolution via product page](#)

Caption: VEGFR-2 signaling pathway and its inhibition by quinazolinone derivatives.

Conclusion

6-Hydroxy-2-methylquinazolin-4(3H)-one is a member of the pharmacologically significant quinazolinone family. While specific research on this particular derivative is not extensive, the broader class of 2-methylquinazolin-4(3H)-ones demonstrates significant therapeutic potential, particularly as kinase inhibitors in oncology. Further investigation into the synthesis and biological activity of **6-Hydroxy-2-methylquinazolin-4(3H)-one** is warranted to explore its

potential as a novel therapeutic agent. The synthetic methodologies and biological pathways described for related compounds provide a solid foundation for future research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- To cite this document: BenchChem. [6-Hydroxy-2-methylquinazolin-4(3H)-one IUPAC name and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156672#6-hydroxy-2-methylquinazolin-4-3h-one-iupac-name-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com